molecular formula C15H13ClN4O2 B10981410 7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide

7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B10981410
M. Wt: 316.74 g/mol
InChI Key: DINGUJUIEKYSQB-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide is a complex organic compound that features a quinoline core structure substituted with a chloro group, a hydroxy group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 7-chloro-4-hydroxyquinoline and 2-(1H-imidazol-4-yl)ethylamine.

    Condensation Reaction: The intermediates undergo a condensation reaction in the presence of coupling agents like carbodiimides to form the desired amide linkage.

    Reaction Conditions: The reaction is often carried out under anhydrous conditions with solvents like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the condensation reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and imidazole groups in 7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide imparts unique chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

7-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H13ClN4O2/c16-9-1-2-11-13(5-9)19-7-12(14(11)21)15(22)18-4-3-10-6-17-8-20-10/h1-2,5-8H,3-4H2,(H,17,20)(H,18,22)(H,19,21)

InChI Key

DINGUJUIEKYSQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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